N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Description
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a pyrazole ring and a pyrimidinone moiety linked via an ethylacetamide chain. The integration of pyrimidinone and pyrazole moieties in this compound likely enhances its biological activity by introducing multiple hydrogen-bonding sites and modulating electronic properties.
The synthesis of such compounds typically involves multi-step reactions, including azide coupling, hydrazone formation, or nucleophilic substitutions, as observed in related pyridazinone derivatives .
Properties
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c29-19(14-26-15-23-17(13-21(26)31)16-5-2-1-3-6-16)22-10-12-28-20(30)8-7-18(25-28)27-11-4-9-24-27/h1-9,11,13,15H,10,12,14H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAQTLSKMBRRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound notable for its intricate structure, which includes both pyrazole and pyrimidine rings. These structural features suggest significant potential for biological activity, particularly in the realms of medicinal chemistry and drug discovery.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyrazole and pyrimidine moieties allows for diverse interactions, which can modulate biological pathways. The compound's mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Cell Cycle Regulation : It may also affect cyclin-dependent kinases (CDKs), thereby influencing cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Research Findings
Recent studies have investigated the biological activities of similar compounds, revealing promising results:
- Anti-inflammatory Activity : Compounds with similar structures have shown potent inhibitory effects on COX enzymes. For example, pyridazine derivatives reported IC50 values ranging from 0.05 to 0.14 mM against COX-2, indicating strong anti-inflammatory potential .
- Anticancer Activity : Derivatives containing pyrazole and pyrimidine frameworks have demonstrated activity against various cancer cell lines. In particular, they have been shown to inhibit CDKs, which are crucial for cell cycle regulation.
- Antimicrobial Properties : Some compounds in this class exhibit significant antimicrobial activity, suggesting potential applications in treating infections.
Case Studies
A detailed examination of related compounds provides insight into the potential applications of this compound:
| Compound | Biological Target | IC50 Value | Reference |
|---|---|---|---|
| Pyridazine derivative A | COX-2 | 0.05 mM | |
| Pyridazine derivative B | LOX | 3 µM | |
| Pyrazole derivative C | CDK | Inhibitory |
These findings indicate that compounds similar to this compound are not only viable candidates for anti-inflammatory drugs but also hold promise in cancer therapy.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions such as temperature and solvent choice to enhance yield and purity. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazines and 1,3-diketones.
- Construction of the Pyridazine Ring : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Coupling Reactions : Linking the pyrazole and pyridazine rings through appropriate reagents.
This synthetic versatility allows for modifications that can enhance biological properties.
Comparison with Similar Compounds
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide (CAS 1448124-54-6)
- Molecular Formula : C20H18N8O3
- Key Features : Replaces pyrazole with 1,2,4-triazole.
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- Key Features : Incorporates a fluorophenyl group and thiomorpholine substituent.
- Impact : The fluorine atom enhances lipophilicity and metabolic stability, while the thiomorpholine group introduces sulfur, which may influence redox properties and pharmacokinetics .
Compounds with Pyridazinone-Acetamide Linkages
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates
- Synthesis: One-pot synthesis from amino acid esters and azides.
- Biological Relevance: Demonstrated analgesic and anti-inflammatory activities, suggesting the pyridazinone-acetamide scaffold is critical for these effects .
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamides
- Structure : Combines benzimidazole and pyrazole-acetamide motifs.
- Applications : Reported as kinase inhibitors, highlighting the importance of acetamide linkers in targeting enzymatic active sites .
Pyrimidine-Based Analogues
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones
- Synthesis : Uses cesium carbonate in DMF for nucleophilic substitution.
- Relevance : Demonstrates the versatility of pyrimidine derivatives in drug design, particularly for anticancer applications .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : Replacement of pyrazole with triazole (as in ) or thiomorpholine (as in ) alters electronic properties and binding modes, which could be leveraged for optimizing target selectivity.
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer higher yields for triazole-containing analogues compared to traditional coupling reactions.
- Biological Potential: The pyridazinone-pyrimidinone scaffold shows promise in anti-inflammatory and kinase-targeting applications, warranting further in vitro and in vivo studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, and how can purity be optimized?
- Answer : The synthesis involves multi-step organic reactions, starting with functionalization of the pyridazine and pyrimidine cores. Key steps include nucleophilic substitution to attach the pyrazole moiety and coupling reactions for acetamide linkage. Chromatography (e.g., silica gel or HPLC) is critical for isolating the target compound from by-products, with yields typically ranging from 45–65% depending on solvent systems (e.g., DMF or THF) and temperature control .
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of pyridazine and pyrimidine substituents.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₃H₂₂N₆O₃ requires exact mass 454.17 g/mol).
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyridazinone and pyrimidinone) .
Q. What solvent systems are optimal for stability studies?
- Answer : Polar aprotic solvents (e.g., DMSO) stabilize the compound in solution for short-term assays. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is recommended to prevent hydrolysis of the acetamide bond .
Advanced Research Questions
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Answer : Quantum chemical calculations (e.g., DFT) model transition states for pyridazine-pyrimidine coupling. Reaction path searches optimize conditions (e.g., solvent polarity, catalyst choice). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting feasible pathways .
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Answer : Compare structural analogs (Table 1) and correlate substituent effects with activity:
| Compound Class | Key Substituents | Observed Activity Discrepancies |
|---|---|---|
| Pyridazine derivatives | Thiophene vs. phenyl | Thiophene enhances antiviral activity but reduces solubility |
| Pyrimidine derivatives | Methoxy vs. fluoro groups | Methoxy improves bioavailability but lowers binding affinity |
- Use molecular docking to validate hypotheses about steric/electronic effects .
Q. What experimental designs are critical for evaluating target engagement in cellular assays?
- Answer :
- SPR/BLI assays : Quantify binding kinetics (e.g., KD) to proposed targets like kinases or GPCRs.
- CRISPR-Cas9 knockout models : Confirm target specificity by observing activity loss in gene-edited cell lines.
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
Q. How can researchers address low bioavailability in preclinical models?
- Answer :
- Prodrug modification : Introduce ester groups at the acetamide nitrogen to enhance membrane permeability.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life .
Methodological Challenges and Solutions
Q. Why do certain synthetic intermediates degrade during purification?
- Answer : Labile intermediates (e.g., pyridazine N-oxide) require low-temperature chromatography (4°C) and avoidance of acidic conditions. Stabilizing agents like TEMPO (0.1 mol%) mitigate radical-mediated degradation .
Q. How to reconcile discrepancies between computational predictions and experimental yields?
- Answer : Perform sensitivity analyses on reaction parameters (e.g., solvent dielectric constant, catalyst loading). Machine learning models trained on PubChem reaction datasets improve yield predictions .
Key Citations
- Synthetic protocols:
- Structural characterization:
- Computational modeling:
- Biological assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
